molecular formula C20H21BrN2 B030772 8-Deschloro-8-bromo-N-methyl Desloratadine CAS No. 130642-57-8

8-Deschloro-8-bromo-N-methyl Desloratadine

Cat. No. B030772
M. Wt: 369.3 g/mol
InChI Key: KJSNJESAJZNSSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Desloratadine derivatives, including compounds similar to 8-Deschloro-8-bromo-N-methyl Desloratadine, have been synthesized through various methods. For example, Liu et al. (2010) describe the stereoselective synthesis of Desloratadine derivatives, showcasing the chemical flexibility and potential for modifications to the original molecule (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of Desloratadine and its derivatives is crucial in determining their reactivity and interaction with biological targets. The addition of a bromine atom in place of a chlorine atom (as in 8-Deschloro-8-bromo-N-methyl Desloratadine) could significantly affect the molecule's electronic properties and, by extension, its pharmacological profile.

Chemical Reactions and Properties

Chemical reactions involving Desloratadine derivatives, including halogenation and interaction with other functional groups, have been explored to understand their chemical behavior and potential as intermediates in synthesis. The work by Tavale et al. (1970) on purine nucleosides demonstrates the impact of bromine substitution on molecular conformation and potential implications for reactivity (Tavale et al., 1970).

Physical Properties Analysis

The physical properties of Desloratadine and its derivatives, including solubility, melting point, and crystalline structure, are key factors in their formulation and application. Anthes et al. (2002) provide insights into the biochemical characterization of Desloratadine, which could be relevant for understanding similar derivatives (Anthes et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties of Desloratadine derivatives, such as 8-Deschloro-8-bromo-N-methyl Desloratadine, involves examining their reactivity, stability, and interaction with biological molecules. Studies on the synthesis, characterization, and stability of Desloratadine multicomponent crystal formation by Ainurofiq et al. (2018) shed light on the compound's behavior under various conditions and its potential for improved pharmaceutical formulations (Ainurofiq et al., 2018).

properties

IUPAC Name

13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSNJESAJZNSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565001
Record name 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Deschloro-8-bromo-N-methyl Desloratadine

CAS RN

130642-57-8
Record name 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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